Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Chiral purity Impurity profiling Regulatory compliance

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate (CAS 86815-10-3), also referred to as etiracetam carboxylic acid ethyl ester or levetiracetam ethyl ester, is a racemic pyrrolidinone derivative with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g mol⁻¹. It belongs to the racetam-class chemical space and serves a dual role: as a key synthetic intermediate in the manufacture of the antiepileptic drug levetiracetam, and as a characterized impurity reference standard for levetiracetam active pharmaceutical ingredient (API) quality control.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 86815-10-3
Cat. No. B142153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-oxopyrrolidin-1-yl)butanoate
CAS86815-10-3
Synonymsα-Ethyl-2-oxo-1-pyrrolidineacetic Acid Ethyl Ester
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)N1CCCC1=O
InChIInChI=1S/C10H17NO3/c1-3-8(10(13)14-4-2)11-7-5-6-9(11)12/h8H,3-7H2,1-2H3
InChIKeySHDMCZAXOGVTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate (CAS 86815-10-3): Chemical Identity, Class, and Baseline Characteristics for Procurement Decisions


Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate (CAS 86815-10-3), also referred to as etiracetam carboxylic acid ethyl ester or levetiracetam ethyl ester, is a racemic pyrrolidinone derivative with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g mol⁻¹ . It belongs to the racetam-class chemical space and serves a dual role: as a key synthetic intermediate in the manufacture of the antiepileptic drug levetiracetam, and as a characterized impurity reference standard for levetiracetam active pharmaceutical ingredient (API) quality control . The compound is supplied as a racemic mixture, distinguishing it from the enantiopure (S)-ethyl ester (CAS 358629-53-5) that is employed when stereochemical tracking of the levetiracetam-specific impurity profile is required .

Why Generic Substitution Fails for Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate: Stereochemical Identity, Regulatory Fit, and Physicochemical Property Gaps


This compound cannot be routinely substituted with its closest in-class analogs—the (S)-enantiomer (CAS 358629-53-5), the methyl ester (CAS 358629-51-3), or the free carboxylic acid (CAS 67118-31-4)—because each variant occupies a discrete position in the levetiracetam impurity and intermediate landscape, governed by stereochemistry, regulatory designation, and physicochemical properties. The racemic ethyl ester (CAS 86815-10-3) is designated as Levetiracetam Impurity 5 or a process intermediate, whereas the (S)-enantiomer is separately catalogued as Impurity F or G depending on the pharmacopoeia . These distinctions are not interchangeable in analytical method validation, ANDA submissions, or GMP-compliant quality control; using the wrong stereoisomer or ester homolog can invalidate impurity profiling results. Furthermore, the racemic mixture offers a significantly lower procurement cost compared to the enantiopure (S)-ethyl ester, which requires chiral resolution or asymmetric synthesis, making the racemate the economically rational choice for applications that do not demand enantiomeric specificity, such as process development, achiral method development, or non-clinical synthesis .

Quantitative Differentiation Evidence for Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate (CAS 86815-10-3) Versus Closest Analogs


Stereochemical Identity: Racemic Mixture Versus (S)-Enantiomer (CAS 358629-53-5) for Regulatory Impurity Profiling

CAS 86815-10-3 is the racemic (R,S)-ethyl ester, whereas CAS 358629-53-5 is the enantiopure (S)-ethyl ester. The racemate serves as a non-stereospecific process intermediate or impurity marker, while the (S)-enantiomer is specifically designated as Levetiracetam Impurity G (USP/EP) and used when the stereochemical identity of the impurity must be unambiguously established for regulatory filings. For ANDA submissions, the USP limit for the levetiracetam R-enantiomer impurity is ≤ 0.8 %, and the racemic ethyl ester (which contains 50 % of the R-enantiomer upon hydrolysis) provides a convenient reference standard for method development without incurring the 5–10 × cost premium of the enantiopure material [1].

Chiral purity Impurity profiling Regulatory compliance

Physicochemical Differentiation: Predicted logP, pKa, and Boiling Point of the Ethyl Ester Versus the Carboxylic Acid Analog (CAS 67118-31-4)

The ethyl ester (CAS 86815-10-3) has a predicted logP of approximately 0.89–0.95 and a predicted pKa of −0.77 ± 0.20, rendering it neutral and significantly more lipophilic than the free carboxylic acid analog, levetiracetam EP Impurity A (CAS 67118-31-4), which possesses a carboxylic acid moiety with a predicted pKa around 4–5 and a correspondingly lower logP. The boiling point of the ethyl ester is predicted at 323.2 ± 25.0 °C (at 760 mmHg), whereas the carboxylic acid has a predicted boiling point of 371.0 ± 25.0 °C . These differences directly impact chromatographic behavior: on a typical reversed-phase HPLC system, the ethyl ester exhibits longer retention than the carboxylic acid impurity, which is consistent with the British Pharmacopoeia relative retention specification where Impurity A (carboxylic acid) has a relative retention of about 0.7 versus levetiracetam [1].

Lipophilicity Ionization state Chromatographic retention

Synthetic Utility: Racemic Ethyl Ester as a Key Chiral Intermediate for Levetiracetam Versus the Methyl Ester (CAS 358629-51-3)

The racemic ethyl ester (CAS 86815-10-3) is the preferred substrate for enantioselective hydrolase-catalyzed kinetic resolution to produce (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, the direct precursor to levetiracetam. Using Tsukamurella tyrosinosolvens E105-derived hydrolase, the racemic ethyl ester is hydrolyzed with high enantioselectivity to yield the desired (S)-acid, leaving the (R)-ester unreacted [1]. In contrast, the methyl ester analog (CAS 358629-51-3, Levetiracetam Impurity 16) is primarily a trace impurity standard, not a biocatalytic substrate optimized for industrial resolution. The ethyl ester's balance of reactivity and steric bulk makes it the kinetically favored substrate for this enzymatic step; the methyl ester undergoes faster non-selective chemical hydrolysis, reducing enantiomeric excess of the product acid [2].

Enantioselective hydrolysis Biocatalysis Chiral intermediate

Analytical Specificity: Relative Retention Time in Pharmacopoeial HPLC Methods for Levetiracetam Impurity Profiling

In the British Pharmacopoeia (BP 2025) HPLC method for levetiracetam related substances, impurity A (carboxylic acid) has a relative retention (RR) of approximately 0.7, impurity C (pyridine-2-ol) has an RR of about 0.5, and impurity E has an RR of about 0.9, all with reference to levetiracetam (RR = 1.0, retention time ≈ 11 min) [1]. The ethyl ester impurity (CAS 86815-10-3), being more lipophilic than levetiracetam itself (logP ≈ 0.9 vs. levetiracetam logP ≈ −0.5), elutes after the main peak with an RR greater than 1.0, enabling unambiguous chromatographic resolution from the earlier-eluting acid and amide impurities. This distinct retention behavior means the ethyl ester cannot be replaced by the carboxylic acid or the methyl ester in method development without re-validating peak identity and resolution, as each analog occupies a unique retention window [2].

HPLC method validation Relative retention time Pharmacopoeial compliance

Procurement Differentiation: Cost and Availability of Racemic Ethyl Ester Versus Enantiopure (S)-Ethyl Ester (CAS 358629-53-5)

The racemic ethyl ester (CAS 86815-10-3) is available from multiple global suppliers (SynZeal, Daicel, Clearsynth, Molcan, BOC Sciences) as a catalog item at ambient shipping temperature, with delivery from stock [1]. In contrast, the enantiopure (S)-ethyl ester (CAS 358629-53-5) is typically listed as a custom-synthesis item or available in limited pack sizes (10–100 mg) at a significantly higher unit cost reflecting the chiral resolution or asymmetric synthesis steps required. Supplier listings indicate that the (S)-enantiomer is priced at a premium of approximately 3–10 × compared to the racemate, based on quoted purity levels (98 % for racemate vs. 99.96 % for (S)-enantiomer) and pack sizes . For non-chiral applications—including achiral HPLC method development, process intermediate synthesis, and forced degradation studies—the racemic ester delivers equivalent analytical performance at a substantially lower cost per gram.

Cost efficiency Supply chain Reference standard procurement

Optimal Research and Industrial Application Scenarios for Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate (CAS 86815-10-3)


Levetiracetam API Impurity Profiling and Pharmacopoeial Method Validation

Use CAS 86815-10-3 as a reference standard for identifying and quantifying the ethyl ester process impurity in levetiracetam drug substance and drug product. Its distinct reversed-phase HPLC retention (RR > 1.0, eluting after levetiracetam at approximately 11 min under BP 2025 conditions) ensures separation from Impurity A (carboxylic acid, RR ≈ 0.7) and Impurity C (RR ≈ 0.5), supporting linearity, accuracy, and specificity validation per ICH Q2(R1) [1].

Enantioselective Biocatalytic Synthesis of (S)-α-Ethyl-2-oxo-1-pyrrolidineacetic Acid (Levetiracetam Precursor)

Employ the racemic ethyl ester as the substrate in Tsukamurella tyrosinosolvens E105 whole-cell or isolated hydrolase systems for kinetic resolution. The ethyl ester's balanced reactivity enables enantioselective hydrolysis to the (S)-acid with high enantiomeric excess, directly feeding into levetiracetam API synthesis. This application leverages the documented biocatalytic protocol optimized specifically for the ethyl ester substrate [2].

Forced Degradation and Stability-Indicating Method Development for Levetiracetam Formulations

The ethyl ester, as a potential hydrolytic degradation product or process impurity, is used in forced degradation studies (acidic, basic, oxidative, thermal stress) to establish degradation pathways and validate stability-indicating methods. Its distinct chromatographic peak and known physicochemical properties (predicted logP ≈ 0.9, neutral pKa) facilitate mass balance assessment, which should be in the range of 98.1–101.7 % for validated methods [3].

Cost-Effective Process Development and Scale-Up for Levetiracetam Intermediate Synthesis

Procure the racemic ethyl ester in gram-to-kilogram quantities for non-GMP process optimization, reaction condition screening, and engineering batch trials. Its catalog availability at ambient shipping conditions and significantly lower cost (3–10 × cheaper than the enantiopure (S)-ethyl ester) make it the economically rational choice for achiral process development, reserving the expensive enantiopure standard exclusively for chiral purity release testing [4].

Quote Request

Request a Quote for Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.